1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20137331
InChI: InChI=1S/C11H13BrN2O/c12-9-4-2-8(3-5-9)11(6-1-7-11)10(13)14-15/h2-5,15H,1,6-7H2,(H2,13,14)
SMILES:
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol

1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide

CAS No.:

Cat. No.: VC20137331

Molecular Formula: C11H13BrN2O

Molecular Weight: 269.14 g/mol

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide -

Specification

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
IUPAC Name 1-(4-bromophenyl)-N'-hydroxycyclobutane-1-carboximidamide
Standard InChI InChI=1S/C11H13BrN2O/c12-9-4-2-8(3-5-9)11(6-1-7-11)10(13)14-15/h2-5,15H,1,6-7H2,(H2,13,14)
Standard InChI Key GLMXJHSVDIOSAE-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C2=CC=C(C=C2)Br)C(=NO)N

Introduction

1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. It features a cyclobutane ring, a hydroxylamine functional group, and a carboximidamide moiety, which collectively contribute to its biological activities. The presence of the bromophenyl group enhances its lipophilicity and may influence its interactions with biological targets.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly provided in the search results, but it can be inferred to be similar to related compounds, with a general structure including carbon, hydrogen, nitrogen, oxygen, and bromine.

  • Molecular Weight: Not specified in the search results, but it would be slightly higher than similar compounds due to the bromine atom.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide typically involves several steps, starting with 4-bromophenyl derivatives and cyclobutane precursors. The process may require specific conditions such as temperature control, solvent selection (e.g., dimethyl sulfoxide), and the use of coupling agents to facilitate the formation of the desired functional groups. Reaction monitoring is typically performed using techniques like thin-layer chromatography or nuclear magnetic resonance spectroscopy to confirm product formation.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(4-Chlorophenyl)-N'-hydroxycyclobutanecarboximidamideChlorine instead of bromineAntimicrobialLower potency compared to brominated analogs
4-(4-Bromophenyl)-thiosemicarbazideThiosemicarbazide moietyAntibacterialDifferent mechanism of action due to sulfur presence
5-(4-Bromophenyl)-4,6-dichloropyrimidinePyrimidine coreAntifungalDifferent heterocyclic system affecting activity
1-(4-Bromophenyl)-4-cyclohexyl-bicycloorthocarboxylateBicyclic structureGABA antagonistPotent neuroactivity due to bicyclic nature

This table highlights the structural and biological differences among related compounds, emphasizing the unique aspects of each.

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